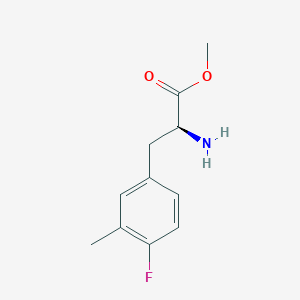
Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoatehcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a synthetic compound belonging to the class of substituted cathinones.
Métodos De Preparación
The synthesis of Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 4-fluoro-3-methylbenzaldehyde and methylamine as starting materials. The reaction proceeds through a series of steps, including condensation, reduction, and esterification, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria .
Comparación Con Compuestos Similares
Methyl(S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is similar to other substituted cathinones, such as:
3-Methyl-4-fluoro-α-pyrrolidinovalerophenone: Both compounds have stimulant effects and share similar chemical structures.
4-Fluoro-α-pyrrolidinopentiophenone: This compound also exhibits stimulant properties and is used in similar research applications.
4-Methoxy-α-pyrrolidinopentiophenone: Another substituted cathinone with comparable effects and applications.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
Clave InChI |
LMRKYNWOLZMJPG-JTQLQIEISA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)F |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


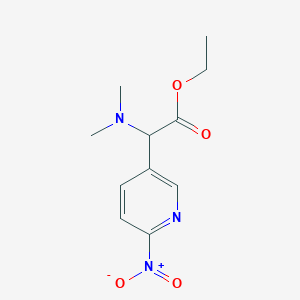
![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)

![(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13056089.png)
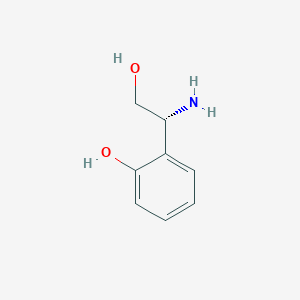
![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
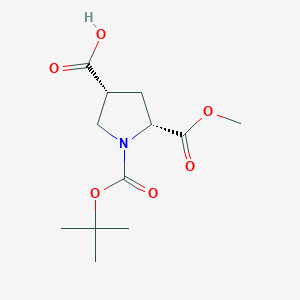
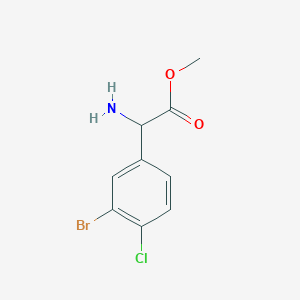
![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
![6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13056111.png)
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056116.png)
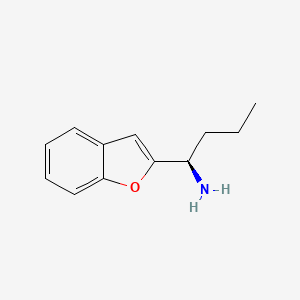
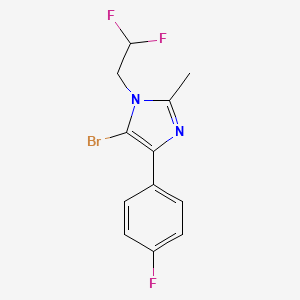
![(S)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056123.png)
